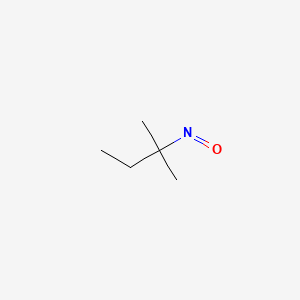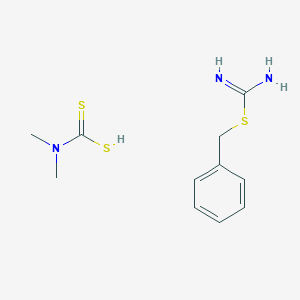
benzyl carbamimidothioate;dimethylcarbamodithioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl carbamimidothioate;dimethylcarbamodithioic acid is a compound that has garnered interest in various fields of chemistry and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzyl carbamimidothioate can be synthesized through a reaction involving benzylamine and carbon disulfide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency . Dimethylcarbamodithioic acid can be prepared by reacting dimethylamine with carbon disulfide, followed by acidification .
Industrial Production Methods
Industrial production of these compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl carbamimidothioate and dimethylcarbamodithioic acid undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert these compounds into their respective amines and thiols.
Substitution: Nucleophilic substitution reactions are common, where the thiocarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzyl carbamimidothioate and dimethylcarbamodithioic acid have diverse applications in scientific research:
Chemistry: Used as intermediates in the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for their potential as enzyme inhibitors and modulators of biological pathways.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzyl carbamimidothioate and dimethylcarbamodithioic acid involves their interaction with specific molecular targets. These compounds can inhibit enzyme activity by binding to the active site or modulating the enzyme’s conformation. The pathways involved often include key metabolic and signaling pathways, making these compounds valuable tools in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S-benzyl dithiocarbamates: These compounds share structural similarities and undergo similar chemical reactions.
Carbamates: Commonly used as protecting groups for amines and exhibit similar reactivity.
Uniqueness
Benzyl carbamimidothioate and dimethylcarbamodithioic acid are unique due to their specific structural features and the range of reactions they can undergo. Their versatility in synthetic applications and potential biological activity set them apart from other similar compounds .
Eigenschaften
CAS-Nummer |
31236-75-6 |
|---|---|
Molekularformel |
C11H17N3S3 |
Molekulargewicht |
287.5 g/mol |
IUPAC-Name |
benzyl carbamimidothioate;dimethylcarbamodithioic acid |
InChI |
InChI=1S/C8H10N2S.C3H7NS2/c9-8(10)11-6-7-4-2-1-3-5-7;1-4(2)3(5)6/h1-5H,6H2,(H3,9,10);1-2H3,(H,5,6) |
InChI-Schlüssel |
FCCSWEMLDIIZTG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=S)S.C1=CC=C(C=C1)CSC(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


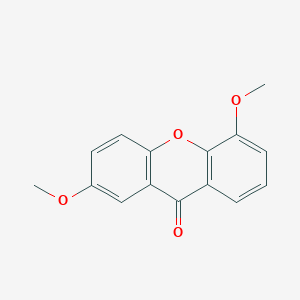
![5-{[4-(Dimethylamino)phenyl]methylidene}-2-(ethylsulfanyl)-1,3-thiazol-4(5H)-one](/img/structure/B14689600.png)
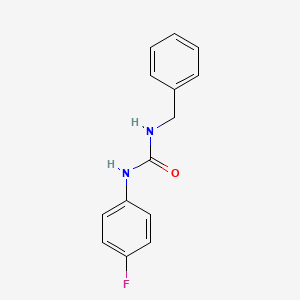
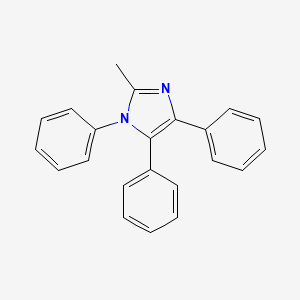




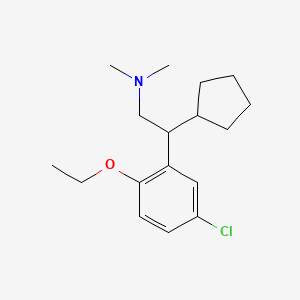
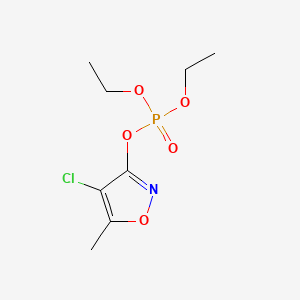
![4-[2-(4-Pentylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14689669.png)

![5-Ethoxy-2-[(3-nitrophenyl)methylideneamino]phenol](/img/structure/B14689672.png)
